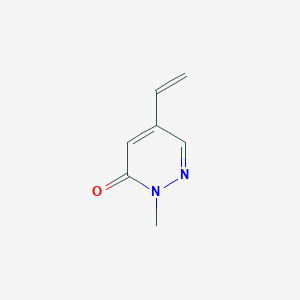

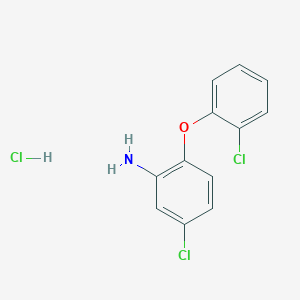

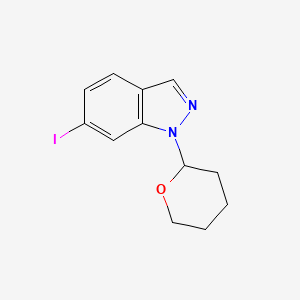

![molecular formula C11H9F3N2O2 B1401590 Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260885-46-8](/img/structure/B1401590.png)

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

説明

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1260885-46-8. It has a molecular weight of 258.2 . This compound is typically stored at room temperature and is in solid form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3 . This code provides a unique identifier for this compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The transformation of these compounds is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 258.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Synthesis and Biological Activity

- The imidazo[1,2-a]pyridine system, including compounds like ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, has been explored for synthesizing fused triazines, which are angular tri-heterocycles with potential biological activity (Zamora et al., 2004).

- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate has been used in the practical synthesis of chronic renal disease agents (Ikemoto et al., 2000).

Chemical Functionalization and Synthesis Methods

- A method for the regioselective trifluoromethylation of imidazo[1,2-a]pyridines under mild conditions using anthraquinone-2-carboxylic acid as a catalyst demonstrates the versatility in functionalizing these compounds (Zhou et al., 2019).

- The use of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates in synthesizing spiro compounds shows the potential for creating diverse molecular structures (Abe et al., 2010).

Applications in Developing Fluorescent Probes

- β-lactam carbenes reacting with 2-pyridyl isonitriles have produced imidazo[1,2-a]pyridine derivatives that are efficient fluorescent probes for detecting mercury ions (Shao et al., 2011).

Catalytic and Antimicrobial Activities

- The synthesis of substituted imidazo[1,2-a]pyridine-3-carboxamides demonstrates their potential in antimicrobial activities, specifically against tuberculosis (Jadhav et al., 2016).

- The evaluation of the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol indicates their utility in chemical transformations (Saddik et al., 2012).

Safety And Hazards

将来の方向性

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . It is expected that many novel applications of these compounds will be discovered in the future . The development of eco-friendly synthetic strategies is also a significant area of focus .

特性

IUPAC Name |

ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-16-8(11(12,13)14)4-3-5-9(16)15-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAQKGQEMIANCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855853 | |

| Record name | Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

CAS RN |

1260885-46-8 | |

| Record name | Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

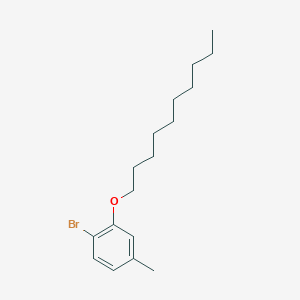

![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)

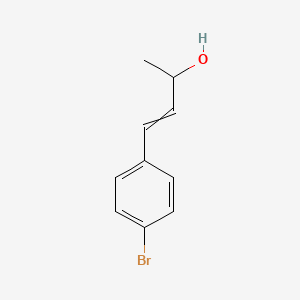

![4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1401514.png)

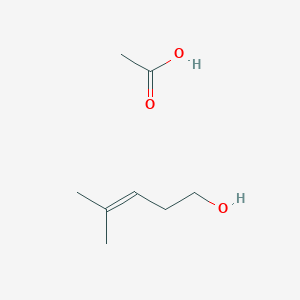

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)